molecular formula C17H30Na2O7S B14468002 Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate CAS No. 68133-71-1

Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate

Cat. No.: B14468002
CAS No.: 68133-71-1
M. Wt: 424.5 g/mol
InChI Key: QEYSCNOGYNCDLA-UHFFFAOYSA-L
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Description

Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is a chemical compound with the molecular formula C17H30Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its sulfonate group, which imparts water solubility, and a long hydrophobic alkyl chain, which provides surface activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate typically involves the following steps:

    Esterification: The initial step involves the esterification of a suitable alcohol, such as tridecanol, with a butanoic acid derivative.

    Sulfonation: The ester is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for esterification and sulfonation.

    Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted butanoate derivatives.

Scientific Research Applications

Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate involves its ability to reduce surface tension and form micelles. The compound’s hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, facilitating the solubilization of hydrophobic compounds. This property is crucial in its applications as a surfactant and detergent.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-hexadecyl 2-sulphonatosuccinate: Similar in structure but with a longer alkyl chain.

    Disodium laureth sulfosuccinate: Contains an ethoxylated alkyl chain, providing different surfactant properties.

Uniqueness

Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is unique due to its specific alkyl chain length and the presence of both sulfonate and ester functional groups. This combination imparts distinct solubility and surface activity characteristics, making it suitable for specialized applications in research and industry.

Properties

CAS No.

68133-71-1

Molecular Formula

C17H30Na2O7S

Molecular Weight

424.5 g/mol

IUPAC Name

disodium;4-oxo-3-sulfonato-4-tridecoxybutanoate

InChI

InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-17(20)15(14-16(18)19)25(21,22)23;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2

InChI Key

QEYSCNOGYNCDLA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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